molecular formula C12H22Si2 B095815 1,2-Bis(trimethylsilyl)benzene CAS No. 17151-09-6

1,2-Bis(trimethylsilyl)benzene

Cat. No. B095815
M. Wt: 222.47 g/mol
InChI Key: YHMJZIJXVNRXIN-UHFFFAOYSA-N
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Patent
US08969622B2

Procedure details

Magnesium (9.72 g, 400 mmol), hexamethylphosphoramide (HMPA) (80 mL, 460 mmol), 1,2-dichlorobenzene (14.76 g, 100 mmol), and a catalytic amount of I2 were combined in a 500 mL round bottomed flask and heated to 70° C. with stirring. Chlorotrimethylsilane was added dropwise to the solution at 70° C. The solution was stirred for an additional 30 minutes and then heated to 100° C. for 48 h. After cooling, the reaction mixture was poured over ice and NaHCO3. The Mg and precipitate were filtered off and the filtrate was extracted with ether (3×, 200 mL). The organic phase was washed with water (2×, 400 mL) and brine (1×, 400 mL) and dried with Na2SO4 and concentrated. The product was distilled under reduced pressure at 128-133° C. to yield a light yellow oil (12.0426 g, 54.13%). 1H NMR (300 MHz, CDCl3) δ 7.85 (dd, 2H, J=3.4 Hz, J=5.5 Hz, ArH), 7.49 (dd, 2H, J=3.4 Hz, J=5.5 Hz, ArH), 0.55 (s, 18H, CH3); 13C NMR (300 MHz, CDCl3) δ 145.98, 135.17, 127.76, 1.96
Quantity
9.72 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
14.76 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
54.13%

Identifiers

REACTION_CXSMILES
[Mg].CN(C)P(N(C)C)(N(C)C)=O.Cl[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1Cl.II.Cl[Si:24]([CH3:27])([CH3:26])[CH3:25].C([O-])(O)=O.[Na+]>>[CH3:25][Si:24]([CH3:27])([CH3:26])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[Si:24]([CH3:27])([CH3:26])[CH3:25] |f:5.6|

Inputs

Step One
Name
Quantity
9.72 g
Type
reactant
Smiles
[Mg]
Name
Quantity
80 mL
Type
reactant
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Name
Quantity
14.76 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was stirred for an additional 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
heated to 100° C. for 48 h
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
The Mg and precipitate were filtered off
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ether (3×, 200 mL)
WASH
Type
WASH
Details
The organic phase was washed with water (2×, 400 mL) and brine (1×, 400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The product was distilled under reduced pressure at 128-133° C.

Outcomes

Product
Name
Type
product
Smiles
C[Si](C1=C(C=CC=C1)[Si](C)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.0426 g
YIELD: PERCENTYIELD 54.13%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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